

## comparative analysis of N-Oleoyl sphinganine levels in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Oleoyl sphinganine

Cat. No.: B1242672 Get Quote

# N-Oleoyl Sphinganine in Healthy and Diseased Tissues: A Comparative Analysis

For Immediate Release

A comprehensive comparative analysis of **N-Oleoyl sphinganine** levels reveals significant alterations in diseased tissues, highlighting its potential as a biomarker and therapeutic target. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and a visualization of its relevant signaling pathway.

**N-Oleoyl sphinganine**, a key intermediate in the de novo sphingolipid synthesis pathway, is emerging as a critical bioactive lipid involved in various cellular processes. Dysregulation of its levels has been implicated in the pathophysiology of several diseases. This report synthesizes available data on **N-Oleoyl sphinganine** and its direct precursor, sphinganine, in psoriatic skin, lung cancer, and diabetic kidney disease, offering a comparative overview against healthy tissue.

### **Quantitative Data Summary**

The following table summarizes the levels of sphinganine (a direct precursor to **N-Oleoyl sphinganine**) in healthy versus psoriatic skin tissue. While specific quantitative data for **N-Oleoyl sphinganine** in lung cancer and diabetic kidney disease is not readily available in the



literature, alterations in the broader class of ceramides and other sphingolipids have been reported, indicating a probable dysregulation of **N-Oleoyl sphinganine** as well.

| Tissue Type      | Condition                           | Analyte                | Mean<br>Concentrati<br>on                                | Units                | Reference |
|------------------|-------------------------------------|------------------------|----------------------------------------------------------|----------------------|-----------|
| Epidermis        | Psoriasis<br>(Lesional)             | Sphinganine            | 11.4 ± 4.20                                              | nmol/μg<br>protein   | [1]       |
| Epidermis        | Psoriasis<br>(Non-<br>lesional)     | Sphinganine            | 1.3 ± 0.70                                               | nmol/µg<br>protein   | [1]       |
| Skin             | Psoriasis<br>(Lesional)             | Sphinganine            | Statistically<br>significantly<br>higher than<br>control | pmol/mg of<br>tissue | [2]       |
| Skin             | Psoriasis<br>(Non-<br>lesional)     | Sphinganine            | No significant difference from control                   | pmol/mg of<br>tissue | [2]       |
| Skin             | Healthy<br>Control                  | Sphinganine            | Baseline                                                 | pmol/mg of<br>tissue | [2]       |
| Lung Tissue      | Non-Small<br>Cell Lung<br>Carcinoma | Sphingolipids          | Altered profiles, including decreased sphingomyelins     | -                    | [3][4]    |
| Kidney<br>Tissue | Diabetic<br>Nephropathy             | Glycosphingo<br>lipids | Elevated<br>levels                                       | -                    | [5][6]    |

Note: The data for psoriasis is for sphinganine, the immediate precursor of **N-Oleoyl sphinganine**. Data for lung cancer and diabetic kidney disease reflect broader changes in sphingolipid classes due to the limited availability of specific **N-Oleoyl sphinganine** quantification.





## **De Novo Sphingolipid Biosynthesis Pathway**

The following diagram illustrates the de novo synthesis pathway for sphingolipids, highlighting the formation of **N-Oleoyl sphinganine**. This pathway is crucial for the production of various complex sphingolipids that play vital roles in cell structure and signaling.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Altered Levels of Sphingosine and Sphinganine in Psoriatic Epidermis PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interplay between Bioactive Sphingolipids in the Psoriatic Skin and the Severity of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untargeted Lipidomics of Non-Small Cell Lung Carcinoma Demonstrates Differentially Abundant Lipid Classes in Cancer vs. Non-Cancer Tissue PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.tudelft.nl [repository.tudelft.nl]







- 5. Diabetes and kidney dysfunction markedly alter the content of sphingolipids carried by circulating lipoproteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [comparative analysis of N-Oleoyl sphinganine levels in healthy vs diseased tissue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242672#comparative-analysis-of-n-oleoyl-sphinganine-levels-in-healthy-vs-diseased-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com